Propyl p-toluenesulfonate
Overview
Description
Propyl p-toluenesulfonate is an organic compound with the molecular formula C10H14O3S. It is a clear, light yellow liquid that is used in various chemical reactions and industrial applications. This compound is part of the p-toluenesulfonate family, which are known for their role as alkylating agents due to their electron-withdrawing sulfonate group.
Mechanism of Action
Target of Action
Propyl p-toluenesulfonate, also known as propyl tosylate, is a derivative of p-toluenesulfonic acid . It is primarily used as a reactant in organic synthesis . The primary targets of this compound are the molecules it reacts with in these synthesis reactions. For example, it can be used for the alkylation of amines .
Mode of Action
This compound acts as an alkylating agent in organic synthesis . Alkylation is a process where an alkyl group is transferred from one molecule (in this case, this compound) to another molecule (such as an amine). This can result in significant changes to the target molecule, including changes in its reactivity, polarity, and other properties.
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the specific reactions it is used in. For example, in the alkylation of amines, this compound could affect pathways involving the amine it reacts with . .
Result of Action
The result of this compound’s action is the formation of a new compound through the process of alkylation . This can lead to the creation of a wide variety of compounds with different properties, depending on the specific reactions it is used in.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH, temperature, and presence of other chemicals can all affect the rate and outcome of the reactions it participates in. Additionally, the compound is extremely hygroscopic and soluble in water, alcohols, and other polar organic solvents , which can also influence its reactivity and stability.
Biochemical Analysis
Biochemical Properties
Propyl p-Toluenesulfonate is known to interact with various biochemical reactions. It is frequently used in the manufacturing process as a counterion to salt formation . It may react with methanol, ethanol, or propanol used in the reaction pathway .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several interactions at the molecular level. It is known to interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl p-toluenesulfonate is typically synthesized through the esterification of p-toluenesulfonic acid with propanol. The reaction involves the use of triethylamine as a base and dichloromethane as a solvent. The mixture is cooled to a temperature between 5°C and 15°C, and a solution of p-toluenesulfonyl chloride in dichloromethane is added cautiously. The reaction is then warmed to room temperature and stirred for 12 hours. The product is purified through washing, drying, and filtration .
Industrial Production Methods: On an industrial scale, the preparation involves similar steps but is carried out in larger reactors with precise control over temperature and reaction conditions to ensure high yield and purity. The final product is often obtained through distillation and recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Propyl p-toluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can act as an alkylating agent, where the propyl group is transferred to nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water and acid, it can hydrolyze to produce p-toluenesulfonic acid and propanol.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Dichloromethane, acetonitrile, and water are commonly used solvents.
Catalysts: Acidic or basic catalysts can be used to facilitate the reactions.
Major Products:
Alkylated Products: Depending on the nucleophile, the major products can include alkylated amines, ethers, or thioethers.
Hydrolysis Products: p-Toluenesulfonic acid and propanol are the primary products of hydrolysis.
Scientific Research Applications
Propyl p-toluenesulfonate has several applications in scientific research:
Chemistry: It is used as an alkylating agent in organic synthesis to introduce propyl groups into various molecules.
Biology: It is used in the modification of biomolecules for studying their structure and function.
Medicine: It is investigated for its potential use in drug synthesis and as a reagent in pharmaceutical research.
Industry: It is used in the production of epoxy resins and as a catalyst in various chemical processes
Comparison with Similar Compounds
- Methyl p-toluenesulfonate
- Ethyl p-toluenesulfonate
- Isopropyl p-toluenesulfonate
Comparison:
- Methyl p-toluenesulfonate: Has a shorter alkyl chain, making it less bulky and potentially more reactive in certain reactions.
- Ethyl p-toluenesulfonate: Slightly larger than the methyl derivative, offering a balance between reactivity and steric hindrance.
- Isothis compound: Has a branched alkyl chain, which can affect its reactivity and the steric environment around the reaction site .
This compound is unique due to its specific alkyl chain length, which provides a balance between reactivity and steric effects, making it suitable for a variety of applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
propyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-3-8-13-14(11,12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTWNTXHFYNETH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060522 | |
Record name | Benzenesulfonic acid, 4-methyl-, propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
599-91-7 | |
Record name | Propyl 4-methylbenzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=599-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyl p-toluenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyl p-toluenesulfonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11005 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonic acid, 4-methyl-, propyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 4-methyl-, propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propyl toluene-4-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PROPYL P-TOLUENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4M5N22X54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of propyl p-toluenesulfonate in solvolysis reactions, and how does the solvent influence this process?
A1: this compound undergoes solvolysis through a competitive mechanism involving both γ-silyl-assisted (kSi) and solvent-assisted (ks) pathways when a γ-silyl group like aryldimethylsilyl is present []. The solvent plays a crucial role in determining the dominant pathway. While exhibiting nucleophilic assistance, the reaction kinetics don't follow the Winstein-Grunwald equation, indicating that neither a pure SN1 nor SN2 mechanism is at play []. Instead, the kSi pathway primarily yields cyclopropane, while the ks pathway leads to substitution products. The balance between these pathways depends on both the solvent and substituents on the aryl group.
Q2: How does the structure of 3-phenyl-3,3-ethylenedioxy-1-propyl p-toluenesulfonate facilitate its use as an acid amplifier in photoresists?
A2: 3-Phenyl-3,3-ethylenedioxy-1-propyl p-toluenesulfonate possesses a unique structure that allows it to act as an acid amplifier in photoresist applications []. In the presence of a small amount of acid, this compound undergoes autocatalytic decomposition, releasing p-toluenesulfonic acid. This acid proliferation process is particularly effective within polymer matrices used in photoresists. The diffusion of the generated acid plays a crucial role in enhancing photosensitivity, as demonstrated by the effect of various arenesulfonates on photosensitivity characteristics [].
Q3: Can you describe an instance where environmental contamination by the acid released from 3-phenyl-3,3-ethylenedioxy-1-propyl p-toluenesulfonate was observed?
A3: Research has shown that the acid released from 3-phenyl-3,3-ethylenedioxy-1-propyl p-toluenesulfonate can migrate through the air, potentially causing unintended acidolysis in nearby materials []. This phenomenon, dubbed "air infection," was observed when films containing this compound as an acid amplifier were heated. The acid molecules generated from the amplifier's decomposition migrated through the air, causing a reduction in the thickness of adjacent unexposed polymer films. This highlights the importance of considering potential environmental contamination and implementing appropriate safety measures when working with this compound.
Q4: What synthetic strategies can be employed to access enantiomerically pure N-(2-phosphonomethoxypropyl) derivatives of nucleobases, utilizing this compound derivatives as key intermediates?
A4: Enantiomerically pure N-(2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases, important compounds in medicinal chemistry, can be synthesized using chiral this compound derivatives as key intermediates []. This approach involves alkylation of the desired nucleobase with either (R)- or (S)-2-[bis(2-propyl)phosphonylmethoxy]this compound. This is followed by a transsilylation step to afford the desired N-(2-phosphonomethoxypropyl) derivative. The required chiral p-toluenesulfonates can be prepared from enantiomerically pure 1-benzyloxypropanols via multi-step synthetic routes involving protection, substitution, and deprotection strategies []. This method provides access to a range of N-(2-phosphonomethoxypropyl) derivatives with defined stereochemistry, enabling structure-activity relationship studies and potential drug development.
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